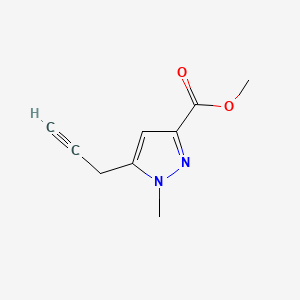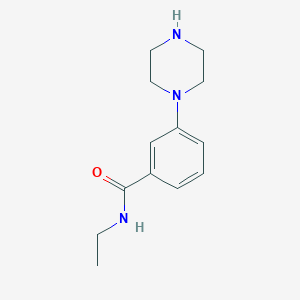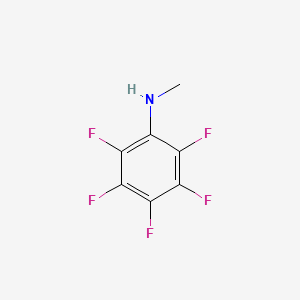![molecular formula C15H17N3O4 B13491713 3-[7-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13491713.png)
3-[7-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[7-(2-aminoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a compound known for its significant applications in medicinal chemistry. It is a derivative of thalidomide and is commonly referred to as lenalidomide . This compound has gained attention due to its immunomodulatory, anti-inflammatory, and anti-angiogenic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(2-aminoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves several steps. One common method includes the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor . This precursor is then reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and stringent quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
3-[7-(2-aminoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions are used in the synthesis process to convert nitro groups to amino groups.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
科学的研究の応用
3-[7-(2-aminoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-[7-(2-aminoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with the ubiquitin E3 ligase cereblon . This interaction leads to the degradation of Ikaros transcription factors, which play a crucial role in regulating immune responses . The compound’s effects on these molecular targets result in its immunomodulatory and anti-cancer properties .
類似化合物との比較
Similar Compounds
Thalidomide: An earlier analog with similar immunomodulatory properties but with more severe side effects.
Pomalidomide: Another derivative with enhanced potency and fewer side effects compared to thalidomide.
Uniqueness
3-[7-(2-aminoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione stands out due to its improved safety profile and higher efficacy in treating certain cancers and inflammatory conditions . Its ability to modulate the immune system while minimizing adverse effects makes it a valuable therapeutic agent .
特性
分子式 |
C15H17N3O4 |
|---|---|
分子量 |
303.31 g/mol |
IUPAC名 |
3-[4-(2-aminoethoxy)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H17N3O4/c16-6-7-22-11-3-1-2-9-8-18(15(21)13(9)11)10-4-5-12(19)17-14(10)20/h1-3,10H,4-8,16H2,(H,17,19,20) |
InChIキー |
IBCDCKRGRDKEFS-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)OCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


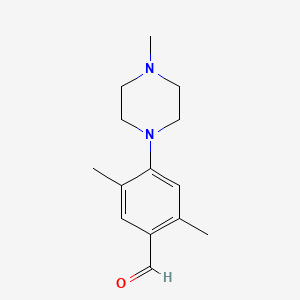
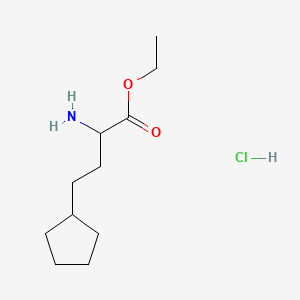
![N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride](/img/structure/B13491655.png)
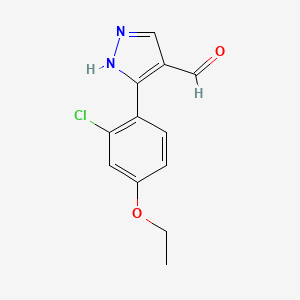
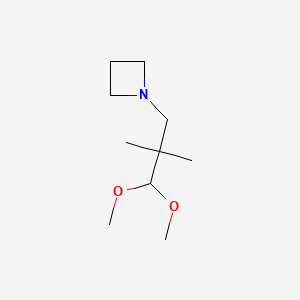
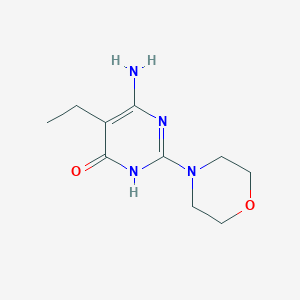


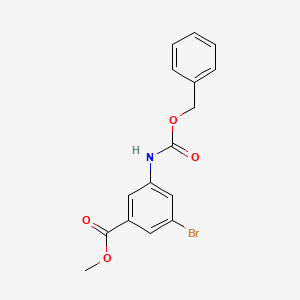
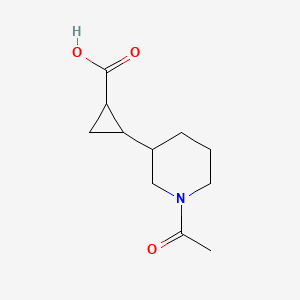
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B13491701.png)
